2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features an imidazole ring substituted with ethynyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like acetonitrile or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as conductivity or luminescence
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The ethynyl and methoxyphenyl groups play a crucial role in binding to these targets, which can include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these pathways, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- 2-Ethynyl-1-[(4-nitrophenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
- 2-Ethynyl-1-[(4-chlorophenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
- 2-Ethynyl-1-[(4-methylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile .
Uniqueness
What sets 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile apart is its specific combination of ethynyl and methoxyphenyl groups, which confer unique chemical and biological properties.
Properties
CAS No. |
753003-12-2 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-ethynyl-1-[(4-methoxyphenyl)methyl]imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C15H10N4O/c1-3-15-18-13(8-16)14(9-17)19(15)10-11-4-6-12(20-2)7-5-11/h1,4-7H,10H2,2H3 |
InChI Key |
KMXZEBOBOJZNRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC(=C2C#N)C#N)C#C |
Origin of Product |
United States |
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